molecular formula C13H13N3O2 B13329522 5-Amino-2-(benzyloxy)pyridine-3-carboxamide

5-Amino-2-(benzyloxy)pyridine-3-carboxamide

Cat. No.: B13329522
M. Wt: 243.26 g/mol
InChI Key: QWYOLEKFGZZPSO-UHFFFAOYSA-N
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Description

5-Amino-2-(benzyloxy)pyridine-3-carboxamide: is an organic compound with the molecular formula C13H13N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(benzyloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it may be converted into various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-2-(benzyloxy)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.

Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its structural features.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-(benzyloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Amino-3-(benzyloxy)pyridine: Similar structure but lacks the carboxamide group.

    5-Amino-2-(methoxy)pyridine-3-carboxamide: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness: 5-Amino-2-(benzyloxy)pyridine-3-carboxamide is unique due to the presence of both the benzyloxy and carboxamide groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

5-amino-2-phenylmethoxypyridine-3-carboxamide

InChI

InChI=1S/C13H13N3O2/c14-10-6-11(12(15)17)13(16-7-10)18-8-9-4-2-1-3-5-9/h1-7H,8,14H2,(H2,15,17)

InChI Key

QWYOLEKFGZZPSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)N)C(=O)N

Origin of Product

United States

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